molecular formula C24H20N4O2S2 B2556089 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-58-7

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2556089
CAS No.: 868974-58-7
M. Wt: 460.57
InChI Key: XMNQCCUETNDHAM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Spectroscopic properties like UV-Vis, IR, NMR, and mass spectra may also be analyzed .

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of 2-phenylamino-thiazole derivatives, highlighting their antimicrobial properties. A study presented the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antimicrobial effects against various bacterial and fungal strains. These compounds showed significant growth inhibitory effects, with some displaying greater potency than reference drugs against pathogenic strains, particularly Gram-positive bacteria (Bikobo et al., 2017).

Antibacterial Agents

Another study focused on the design, synthesis, and quantitative structure-activity relationship (QSAR) studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents. The synthesized compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of thiazole derivatives as a base for developing effective antibacterial drugs (Palkar et al., 2017).

Angiotensin II Receptor Antagonism

Benzimidazole derivatives bearing acidic heterocycles, including 1,2,4-thiadiazole rings, have been studied for their angiotensin II receptor antagonistic activities. These compounds were synthesized and evaluated, showing high affinity for the AT1 receptor and significant inhibition of angiotensin II-induced pressor response. Such findings suggest the application of these derivatives in cardiovascular research, offering insights into the development of nonpeptide angiotensin II receptor antagonists (Kohara et al., 1996).

Synthesis Methodologies

The research also delves into the synthesis methodologies of related compounds, offering a foundation for creating derivatives with potential biological activities. For example, a study on microwave-assisted synthesis of hybrid molecules containing thiadiazole and benzamide groups highlights a solvent-free approach under microwave irradiation, leading to compounds with promising anticancer activity (Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been evaluated for their corrosion inhibiting effect against steel in acidic solutions. This research demonstrates the potential of such compounds in industrial applications, particularly in corrosion prevention (Hu et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action in biological systems would be studied. This could involve studying its interactions with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding how to safely handle and dispose of the compound .

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c29-21(25-15-17-7-3-1-4-8-17)16-31-24-28-27-23(32-24)26-22(30)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNQCCUETNDHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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